molecular formula C24H15ClN2O5 B4140132 2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4140132
M. Wt: 446.8 g/mol
InChI Key: SLQHCPKKPQQZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” belong to a class of organic compounds known as heterocyclic compounds, which contain one or more rings that have at least one atom (such as sulfur, oxygen, or nitrogen) that is not carbon .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions. These properties can be predicted using computational chemistry methods .

Scientific Research Applications

Organocatalytic Synthesis

Pyrroles have been used in the organocatalytic synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .

Drug Discovery

The pyrrolidine ring, a saturated version of pyrrole, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Fungicides

Pyrrole subunits have diverse applications in therapeutically active compounds including fungicides . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Antibiotics

Pyrrole subunits are also used in the development of antibiotics . The nitrogen in the pyrrole ring can act as a hydrogen bond donor, which can be beneficial in the design of antibiotics .

Anti-inflammatory Drugs

Pyrrole subunits are used in the development of anti-inflammatory drugs . The nitrogen in the pyrrole ring can form a hydrogen bond with the target protein, which can reduce inflammation .

Cholesterol Reducing Drugs

Pyrrole subunits are used in the development of cholesterol reducing drugs . The nitrogen in the pyrrole ring can form a hydrogen bond with the target protein, which can reduce cholesterol levels .

Antitumor Agents

Pyrrole subunits are used in the development of antitumor agents . The nitrogen in the pyrrole ring can form a hydrogen bond with the target protein, which can inhibit tumor growth .

Material Science Application

Pyrroles have been used in material science applications . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action might involve binding to a specific protein or enzyme in the body. Without specific information, I can’t provide details on this compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive. Safety data would typically be determined through laboratory testing and would be included in a Material Safety Data Sheet .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. For example, if it has medicinal properties, future research might involve clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further in the field of chemistry .

properties

IUPAC Name

2-benzyl-7-chloro-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5/c25-16-9-10-19-18(12-16)22(28)20-21(15-7-4-8-17(11-15)27(30)31)26(24(29)23(20)32-19)13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQHCPKKPQQZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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